molecular formula C17H18N2O2 B5954491 N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide

N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide

Cat. No.: B5954491
M. Wt: 282.34 g/mol
InChI Key: NZZWQWQKHONXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl(methyl)amino group attached to a phenyl ring, which is further connected to a 3-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide typically involves the acylation of an amine group. One common method is the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-aminophenyl)acetamide under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl(methyl)amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl(methyl)amino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing biological processes and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: A simpler analog with a single methyl group attached to the amide nitrogen.

    N-(3-Aminophenyl)acetamide: Lacks the 3-methylbenzamide moiety but contains the acetyl(methyl)amino group.

    3-Methylbenzoic Acid: The parent compound for the synthesis of N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide.

Uniqueness

This compound is unique due to the presence of both the acetyl(methyl)amino group and the 3-methylbenzamide moiety, which confer specific chemical and biological properties. Its dual functional groups allow for diverse interactions and applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-4-7-14(10-12)17(21)18-15-8-5-9-16(11-15)19(3)13(2)20/h4-11H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZWQWQKHONXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.